N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRZVMAUPTQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the attachment of the phenylpropanamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction can be facilitated by using microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide. The following table summarizes key findings from various research efforts:
Case Studies
-
Study on Antiproliferative Effects :
A study conducted on derivatives of this compound demonstrated significant growth inhibition in human cancer cell lines such as HCT-116 and MCF-7. The results indicated that the compound could selectively target cancerous cells while exhibiting lower toxicity to normal cells. -
Mechanism of Action :
Research has suggested that the oxadiazole moiety plays a crucial role in the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. This includes modulation of histone deacetylases and targeting mutated serine/threonine-protein kinase BRAF V600, which are critical in various cancers.
Antimicrobial Properties
In addition to its anticancer applications, this compound has also shown promising antimicrobial activity:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 15 μg/mL |
This suggests potential applications in treating infections caused by multidrug-resistant bacteria.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Sulfonyl vs. Sulfanyl Groups
- Compound A : 3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide ()
- Oxadiazole substituent: 2-(methylsulfonyl)phenyl (SO₂CH₃).
- Propanamide chain: 3-(4-methylbenzenesulfonyl).
- Key difference: Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity compared to the methylsulfanyl group in the target compound. This may enhance solubility but reduce membrane permeability .
Heterocyclic Substituents
- Compound B: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide () Oxadiazole substituent: 2-amino-thiazole methyl. Propanamide chain: 4-ethoxyphenyl (OCH₂CH₃). The ethoxy group improves metabolic stability compared to unsubstituted phenyl .
Modifications in the Propanamide Chain
Aromatic vs. Aliphatic Substituents
- Compound C: N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide () Propanamide chain: 2,4-dimethylphenyl. Structural complexity: Additional 1,2,4-oxadiazole ring linked via sulfanylmethyl. The dual oxadiazole system may amplify π-π stacking in enzyme binding .
Sulfonamide vs. Simple Amide
Biological Activity
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
The oxadiazole ring is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the methylsulfanyl group on the phenyl ring may enhance its biological profile by influencing electronic properties and steric factors.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring : This can be achieved through the condensation of hydrazine derivatives with carboxylic acids or their derivatives.
- Amidation : The final step involves the reaction of the oxadiazole intermediate with phenylpropanamide derivatives to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it was tested against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12.5 |
| HeLa (cervical) | 15.0 |
| A549 (lung) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, possibly mediated by mitochondrial pathways.
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the phenyl rings : Altering substituents can enhance or diminish activity.
- Oxadiazole ring modifications : Different substituents on the oxadiazole can impact solubility and bioavailability.
Understanding these relationships is crucial for optimizing the compound's efficacy.
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole showed promising activity against multidrug-resistant bacterial strains.
- Case Study 2 : Research featured in Cancer Research indicated that certain oxadiazole derivatives could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Q & A
Q. What are the standard synthetic routes for N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Esterification : Reacting substituted benzoic acids (e.g., 3-(methylsulfanyl)benzoic acid) with methanol and sulfuric acid to form methyl esters.
- Hydrazide formation : Treating the ester with hydrazine hydrate to generate the corresponding hydrazide.
- Cyclization : Using bromine/cyanogen bromide in methanol to form the 1,3,4-oxadiazole ring.
- Coupling : Reacting the oxadiazole intermediate with 3-phenylpropanoyl chloride under alkaline conditions (e.g., NaH/THF) to yield the final compound . Optimization : Adjust catalysts (e.g., 4B molecular sieves for coupling), solvent polarity (THF vs. DMF), and temperature to improve yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H/13C-NMR : Prioritize signals for the oxadiazole ring (e.g., C2 at δ ~160 ppm), methylsulfanyl group (δ ~2.5 ppm for SCH3 protons), and aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Elemental analysis : Validate C, H, N percentages to confirm stoichiometry (e.g., ±0.3% deviation acceptable) .
Q. What are the recommended protocols for purity assessment and validation in synthetic chemistry research?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity thresholds, as demonstrated for analogous oxadiazoles .
- Melting point determination : Compare experimental values (e.g., 135–136°C for similar derivatives) with literature to assess crystallinity .
- TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound's antimicrobial properties?
- Substituent variation : Synthesize analogs with modified phenyl (e.g., 4-chloro, 3-nitro) or methylsulfanyl groups to assess antimicrobial potency against Gram-positive/-negative bacteria .
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing in nutrient broth, with ciprofloxacin as a positive control .
- Mechanistic studies : Evaluate enzyme inhibition (e.g., alkaline phosphatase) to link structural features to bioactivity .
Q. What computational approaches are suitable for predicting target interaction mechanisms?
- Molecular docking : Use AutoDock Vina with the oxadiazole ring as a pharmacophore to model binding to bacterial enoyl-ACP reductase or cannabinoid receptors .
- MD simulations : Assess stability of ligand-target complexes (e.g., CB1 receptor) over 100 ns trajectories in GROMACS .
- QSAR modeling : Correlate electronic descriptors (e.g., LogP, polar surface area) with biological activity using partial least squares regression .
Q. How should researchers address discrepancies in reported biological activity data across experimental models?
- Orthogonal assays : Validate antimicrobial claims using both agar diffusion (qualitative) and broth microdilution (quantitative) methods .
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .
- Cell line specificity : Compare activity in human cancer lines (e.g., MCF-7 vs. HepG2) to identify tissue-dependent effects .
Q. What strategies can enhance metabolic stability while maintaining pharmacological activity?
- Bioisosteric replacement : Substitute methylsulfanyl with trifluoromethyl (e.g., compound 19 in showed improved stability).
- Prodrug design : Introduce ester moieties at the propanamide chain to reduce first-pass metabolism .
- Steric shielding : Add bulky substituents (e.g., tert-butyl) to the oxadiazole ring to hinder enzymatic degradation .
Q. How can the methylsulfanyl substituent's electronic effects be systematically evaluated for target binding?
- Synthetic analogs : Replace SCH3 with electron-withdrawing (NO2) or donating (OCH3) groups and compare IC50 values .
- Spectroscopic analysis : Use 13C NMR to assess electronic effects on the oxadiazole ring (δC shifts ~5 ppm per substituent) .
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic hotspots influencing binding .
Q. What in vitro/ex vivo models are appropriate for validating anti-inflammatory potential?
Q. How can researchers resolve contradictory data on antitumor efficacy between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability to identify absorption issues .
- Tumor xenograft models : Use immunodeficient mice with patient-derived tumors to bridge in vitro-in vivo gaps .
- Combination therapy : Test synergy with cisplatin or paclitaxel to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
